tert-butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate
Overview
Description
Tert-butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Bicyclo[1.1.1]pentan-1-amines : Hughes et al. (2019) developed a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane. This method is significant for incorporating pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, highlighting its potential in medicinal chemistry (Hughes et al., 2019).
Formation of 1-bicyclo[1.1.1]pentyl Anion : Reed et al. (2002) investigated the formation of a 1-bicyclo[1.1.1]pentyl anion, providing insights into the acidity and C-H bond dissociation energy of 3-tert-butylbicyclo[1.1.1]pentane. This study is crucial for understanding the chemical properties of bicyclo[1.1.1]pentane derivatives (Reed et al., 2002).
Scalable Synthesis of 1-bicyclo[1.1.1]pentylamine : Bunker et al. (2011) described a scalable synthesis of 1-bicyclo[1.1.1]pentylamine, a process important for the production of this compound on a larger scale, which is relevant in industrial applications (Bunker et al., 2011).
Recent Advances in Synthetic Chemistry of Bicyclo[1.1.1]pentane : Kanazawa and Uchiyama (2018) reviewed recent advances in the synthetic chemistry of bicyclo[1.1.1]pentane (BCP), highlighting the importance of this compound in drug discovery due to its three-dimensional structure and bioisosteric properties (Kanazawa & Uchiyama, 2018).
Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.1]pentanes : Wong et al. (2019) developed a method for the synthesis of α-chiral bicyclo[1.1.1]pentanes, which are challenging to prepare. This method is significant for the production of BCP analogues of phenylglycine and tarenflurbil, showcasing the compound's relevance in medicinal chemistry (Wong et al., 2019).
Radical Acylation of [1.1.1]Propellane : Li et al. (2022) developed a method for radical acylation of [1.1.1]propellane with aldehydes, providing access to bicyclo[1.1.1]pentane ketones. This methodology is useful for drug discovery due to its broad substrate scope and versatility in bioactive molecule modification (Li et al., 2022).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[3-(aminomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-9(2,3)15-8(14)13-11-4-10(5-11,6-11)7-12/h4-7,12H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBJOKMOUWUJNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701129701 | |
Record name | Carbamic acid, N-[3-(aminomethyl)bicyclo[1.1.1]pent-1-yl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638765-05-5 | |
Record name | Carbamic acid, N-[3-(aminomethyl)bicyclo[1.1.1]pent-1-yl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638765-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[3-(aminomethyl)bicyclo[1.1.1]pent-1-yl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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